molecular formula C8H8N4O4S2 B11715762 2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid

2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11715762
M. Wt: 288.3 g/mol
InChI Key: VRJACZTUBMVSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound featuring a thiazolidine ring system Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The thiazolidine ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C8H8N4O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

2-[(2Z)-4-oxo-2-[(Z)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C8H8N4O4S2/c13-5(14)1-3-6(15)10-7(18-3)12-11-4-2-17-8(16)9-4/h3H,1-2H2,(H,13,14)(H,9,11,16)(H,10,12,15)

InChI Key

VRJACZTUBMVSDH-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N/N=C\2/NC(=O)C(S2)CC(=O)O)/NC(=O)S1

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)O)NC(=O)S1

Origin of Product

United States

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